molecular formula C19H22O6S B602245 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate CAS No. 1309041-89-1

3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate

Cat. No. B602245
CAS RN: 1309041-89-1
M. Wt: 378.45
InChI Key:
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Description

Molecular Structure Analysis

The InChI code for the related compound “3-(4-acetyl-2-methoxyphenoxy)propanoic acid” is 1S/C12H14O5/c1-8(13)9-3-4-10(11(7-9)16-2)17-6-5-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

It is stored at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the sources I found.

Scientific Research Applications

Advanced Oxidation Processes

Research into advanced oxidation processes (AOPs) focuses on the degradation of recalcitrant compounds in the environment, such as pharmaceuticals and personal care products. For example, the degradation pathways, kinetics, and by-products of acetaminophen, a compound structurally different but relevant in the context of environmental remediation, have been extensively studied. AOPs are considered effective for treating water contaminated with complex organic molecules, indicating potential applications for compounds like "3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate" in environmental science and engineering (Qutob et al., 2022).

Aquatic Environment and Parabens

Research on parabens, which share some functional group similarities with the compound of interest, explores their occurrence, fate, and behavior in aquatic environments. These studies provide insight into the environmental impact of synthetic organic compounds and highlight the persistence and biodegradation potential of such chemicals. The findings suggest a framework for understanding how structurally related compounds might behave in water bodies and their potential effects on ecosystems (Haman et al., 2015).

Degradation and Utilization in Industry

Research on the degradation of lignin, which involves breaking down complex organic molecules into simpler ones, provides insights into the chemical processes that could be relevant for manipulating "3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate." Such studies underline the importance of understanding chemical reactions for industrial applications, including the production of biofuels, pharmaceuticals, and other chemicals from biomass (Yokoyama, 2015).

Safety And Hazards

The compound “3-(4-acetyl-2-methoxyphenoxy)propanoic acid” has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6S/c1-14-5-8-17(9-6-14)26(21,22)25-12-4-11-24-18-10-7-16(15(2)20)13-19(18)23-3/h5-10,13H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJIUQGPCMDQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=C(C=C(C=C2)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate

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